3-(4-Azidobutyryloxy)diltiazem

Description

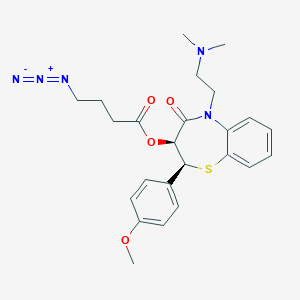

3-(4-Azidobutyryloxy)diltiazem is an azido derivative of the calcium channel blocker diltiazem, designed to retain pharmacological activity while incorporating a photoreactive azide group for structural and mechanistic studies. This modification enables its use in photoaffinity labeling to investigate binding sites on voltage-dependent calcium channels (VDCCs). Structurally, it replaces the acetyloxy group at position 3 of diltiazem with a 4-azidobutyryloxy moiety (Fig. 1) . Pharmacologically, it exhibits vasodilatory and cardiac effects comparable to diltiazem but with distinct binding kinetics and tissue selectivity, as detailed below.

Properties

CAS No. |

124305-98-2 |

|---|---|

Molecular Formula |

C24H29N5O4S |

Molecular Weight |

483.6 g/mol |

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 4-azidobutanoate |

InChI |

InChI=1S/C24H29N5O4S/c1-28(2)15-16-29-19-7-4-5-8-20(19)34-23(17-10-12-18(32-3)13-11-17)22(24(29)31)33-21(30)9-6-14-26-27-25/h4-5,7-8,10-13,22-23H,6,9,14-16H2,1-3H3/t22-,23+/m1/s1 |

InChI Key |

FGDSGZGAXYHSMY-PKTZIBPZSA-N |

SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |

Isomeric SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |

Other CAS No. |

124305-98-2 |

Synonyms |

3-(4-azidobutyryloxy)diltiazem azidobutyryldiltiazem |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between 3-(4-Azidobutyryloxy)diltiazem and related calcium channel blockers:

Pharmacological and Mechanistic Insights

- Potency and Reversibility: 3-(4-Azidobutyryloxy)diltiazem shows comparable vasodilatory effects to diltiazem in potassium-depolarized dog arteries but is less potent in increasing coronary blood flow in vivo . Its inhibition of VDCCs is partially reversible, contrasting with sesamodil fumarate (SD-3211), which binds irreversibly . Unlike diltiazem, the azido derivative exhibits reduced negative inotropic effects in depolarized guinea pig papillary muscles, suggesting altered state-dependent binding under pathological conditions .

- Binding and Selectivity: Radioligand binding studies in rat skeletal muscle microsomes confirm that 3-(4-Azidobutyryloxy)diltiazem shares a common VDCC binding site with diltiazem . However, its higher nonspecific binding limits precise quantification of KD and Bmax values . Sesamodil fumarate demonstrates superior vasoselectivity compared to diltiazem, while verapamil and nifedipine exhibit stronger cardioselective and vasoselective profiles, respectively .

- Metabolic and Clinical Implications: Diltiazem’s primary metabolite, N-desmethyl diltiazem, inactivates CYP3A4, increasing the area under the curve (AUC) of co-administered drugs by 4.7-fold . Clinically, diltiazem outperforms metoprolol in acute atrial fibrillation rate control, highlighting its therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.